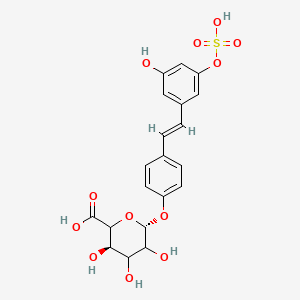

Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide

Overview

Description

Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a sulfooxyphenyl group, and a carboxylic acid group. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Resveratrol 3-Sulfate-4’-glucuronide, also known as (3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid, is thought to have potentially valuable biological activities . It acts as an agonist of the adenosine A3 receptor, particularly in high concentrations, resulting in apoptosis in human colon cancer cells .

Biochemical Pathways

The compound is involved in several biochemical pathways. It has been associated with the activation of adenosine receptors located on cancer cells, ultimately triggering apoptosis . Furthermore, it has been linked to the stimulation of antioxidant enzymes, leading to a reduction in ROS levels .

Pharmacokinetics

Resveratrol and its major conjugates, including Resveratrol 3-Sulfate-4’-glucuronide, are extensively metabolized in the liver and intestine. Large doses of resveratrol can result in high micromolar levels of its sulfate and glucuronide conjugates in the circulation, due to the high presystemic metabolism of the parent polyphenol . After administration, resveratrol and its three major conjugates accounted for 40 to 55% of the dose in urine, consistent with a high extent of absorption .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. It has been associated with potential antiproliferative properties, in common with resveratrol itself . It also demonstrates anticancer effects by activating adenosine receptors located on cancer cells, ultimately triggering apoptosis .

Action Environment

The action, efficacy, and stability of Resveratrol 3-Sulfate-4’-glucuronide can be influenced by various environmental factors. For instance, the stability of the glucuronides in aqueous solution shows remarkable differences, especially in the ready E/Z isomerisation of the 3-glucuronide

Biochemical Analysis

Biochemical Properties

It is known that the glucuronidation of resveratrol, a related compound, is mainly catalyzed by UGT1A1 and UGT1A9, and to a minor extent by UGT1A6, UGT1A7, and UGT1A10 . It is plausible that similar enzymes may be involved in the metabolism of Resveratrol 3-Sulfate-4’-glucuronide.

Cellular Effects

Given its structural similarity to resveratrol, it is hypothesized that Resveratrol 3-Sulfate-4’-glucuronide may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on the stability of the glucuronides in aqueous solution have found remarkable differences in their properties, especially in the ready E/Z isomerisation of the 3-glucuronide .

Metabolic Pathways

It is known that the glucuronidation of resveratrol, a related compound, is mainly catalyzed by UGT1A1 and UGT1A9 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide involves several steps, including the protection and deprotection of functional groups, selective oxidation, and coupling reactions. The process typically starts with the preparation of the oxane ring, followed by the introduction of the phenoxy and sulfooxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or biocatalytic processes. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The phenoxy and sulfooxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes

Scientific Research Applications

Chemistry

In chemistry, Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe or a therapeutic agent. Its multiple functional groups enable interactions with various biological targets, making it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound is used in the development of new materials, such as polymers or coatings, with enhanced properties. Its unique structure allows for the creation of materials with improved stability, durability, and functionality.

Comparison with Similar Compounds

Similar Compounds

(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid: Lacks the sulfooxy group, which may affect its solubility and reactivity.

(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-methoxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid: Contains a methoxy group instead of a hydroxy group, altering its electronic properties and potential interactions.

Uniqueness

The presence of the sulfooxy group in Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide makes it unique compared to similar compounds. This group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, making it a valuable tool for various scientific applications.

Biological Activity

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, particularly in grapes and berries. It has garnered significant attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. Among its metabolites, Resveratrol 3-Sulfat-4-Glucuronide is particularly notable for its biological activity and therapeutic potential.

Resveratrol 3-Sulfat-4-Glucuronide is a conjugate formed by the sulfation and glucuronidation of resveratrol. This modification enhances its solubility and bioavailability, making it a significant player in the pharmacokinetics of resveratrol.

Key Characteristics:

- Molecular Formula: C₁₈H₁₈O₈S

- Molecular Weight: 402.4 g/mol

- Structure: Contains both sulfate and glucuronide moieties attached to the resveratrol backbone.

Antioxidant Effects

Resveratrol and its metabolites exhibit potent antioxidant properties. Research indicates that Resveratrol 3-Sulfat-4-Glucuronide can effectively reduce oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses. A study demonstrated that resveratrol significantly increased ghrelin secretion in cultured gastric mucosal cells by lowering oxidative stress levels .

Table 1: Antioxidant Activity of Resveratrol and Its Metabolites

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Resveratrol | 10 | Free radical scavenging |

| Resveratrol 3-Sulfat-4-Glucuronide | 15 | Enhanced glutathione synthesis |

| Curcumin | 20 | Inhibition of ROS production |

Anti-inflammatory Effects

Resveratrol has been shown to modulate inflammatory pathways by activating sirtuins, particularly SIRT1. This activation leads to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . Resveratrol 3-Sulfat-4-Glucuronide retains these anti-inflammatory properties, contributing to its potential in treating chronic inflammatory diseases.

Case Study: Inhibition of Inflammation

In a clinical trial involving patients with metabolic syndrome, administration of resveratrol resulted in decreased levels of inflammatory markers and improved metabolic profiles . The glucuronidated form was particularly effective due to its enhanced bioavailability.

Sirtuin Activation

Sirtuins are a family of proteins that play critical roles in cellular regulation, including aging and inflammation. Resveratrol activates SIRT1, which deacetylates various substrates involved in inflammatory responses. This mechanism is crucial for the anti-inflammatory effects observed with resveratrol treatment .

Modulation of Lipid Metabolism

Resveratrol influences lipid metabolism through its action on AMPK (AMP-activated protein kinase). This pathway is essential for energy homeostasis and has implications for obesity-related diseases. The metabolite Resveratrol 3-Sulfat-4-Glucuronide enhances AMPK activity, leading to improved lipid profiles in animal models .

Cardiovascular Health

The cardioprotective effects of resveratrol have been widely studied. Its metabolites, including Resveratrol 3-Sulfat-4-Glucuronide, contribute to vasodilation and improved endothelial function. A meta-analysis indicated that resveratrol supplementation significantly reduced blood pressure and improved lipid profiles in patients at risk for cardiovascular diseases .

Cancer Prevention

Emerging evidence suggests that resveratrol may have chemopreventive properties against various cancers. The metabolite Resveratrol 3-Sulfat-4-Glucuronide has been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .

Table 2: Summary of Clinical Findings on Resveratrol

Properties

IUPAC Name |

(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O12S/c21-12-7-11(8-14(9-12)32-33(27,28)29)2-1-10-3-5-13(6-4-10)30-20-17(24)15(22)16(23)18(31-20)19(25)26/h1-9,15-18,20-24H,(H,25,26)(H,27,28,29)/b2-1+/t15?,16-,17?,18?,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTVMOZPBFOELE-LTJXKHNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.